molecular formula C18H23Cl2N3O B2723869 N-(1-cyanocyclohexyl)-2-[1-(2,4-dichlorophenyl)ethyl-methylamino]acetamide CAS No. 1222941-07-2

N-(1-cyanocyclohexyl)-2-[1-(2,4-dichlorophenyl)ethyl-methylamino]acetamide

Cat. No.: B2723869
CAS No.: 1222941-07-2
M. Wt: 368.3
InChI Key: ZICZGHGGIYCPPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyanocyclohexyl)-2-[1-(2,4-dichlorophenyl)ethyl-methylamino]acetamide is a chemical compound of significant interest in life sciences research, particularly for investigating novel modes of action in neuropharmacology and insecticide development. This acetamide derivative features a 1-cyanocyclohexyl group and a complex secondary amine substituent containing a 2,4-dichlorophenyl moiety. Structurally, it shares characteristics with compounds known to act as Sodium Channel Blocker Insecticides (SCBIs), a class that includes commercial insecticides like indoxacarb and metaflumizone . SCBIs exhibit a distinct, voltage-dependent block of voltage-gated sodium channels, a mechanism similar to that of local anesthetics and some anticonvulsants . They cause a voltage-dependent, nearly irreversible block of sodium channels as the membrane potential depolarizes, leading to the suppression of neural activity. This makes research into such chemistries crucial for understanding channel physiology and developing new pest management strategies. Researchers can utilize this high-purity compound to explore its specific binding site and physiological effects on invertebrate and mammalian sodium channels, study its structure-activity relationships, and investigate its potential as a lead compound for further optimization. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-[1-(2,4-dichlorophenyl)ethyl-methylamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23Cl2N3O/c1-13(15-7-6-14(19)10-16(15)20)23(2)11-17(24)22-18(12-21)8-4-3-5-9-18/h6-7,10,13H,3-5,8-9,11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICZGHGGIYCPPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)Cl)N(C)CC(=O)NC2(CCCCC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclohexyl)-2-[1-(2,4-dichlorophenyl)ethyl-methylamino]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the cyanocyclohexyl intermediate: This step involves the reaction of cyclohexylamine with cyanogen bromide under controlled conditions to form the cyanocyclohexyl intermediate.

    Introduction of the dichlorophenyl group: The intermediate is then reacted with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the dichlorophenyl group.

    Formation of the final product: The resulting compound is then reacted with methylamine and acetic anhydride to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclohexyl)-2-[1-(2,4-dichlorophenyl)ethyl-methylamino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(1-cyanocyclohexyl)-2-[1-(2,4-dichlorophenyl)ethyl-methylamino]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclohexyl)-2-[1-(2,4-dichlorophenyl)ethyl-methylamino]acetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by:

    Binding to specific receptors: The dichlorophenyl group may interact with certain receptors, modulating their activity.

    Inhibiting enzymes: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

    Modulating signaling pathways: The compound may affect various signaling pathways, influencing cellular responses.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares key structural features and molecular properties of the target compound with its analogs:

Compound Name Key Substituents Molecular Formula Notable Features Reference
N-(1-cyanocyclohexyl)-2-[1-(2,4-dichlorophenyl)ethyl-methylamino]acetamide Cyclohexyl-CN, 2,4-dichlorophenyl, ethyl-methylamino Not explicitly provided Combines hydrophobic (dichlorophenyl, cyclohexyl) and polar (CN, acetamide) groups. N/A
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 3,4-dichlorophenyl, thiazol-2-yl C₁₁H₈Cl₂N₂OS Thiazole ring enhances coordination ability; twisted conformation (61.8° between rings).
N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide 2,4-dichlorophenylmethyl, quinazolinone C₁₇H₁₂Cl₂N₂O₃ Anticonvulsant activity demonstrated in preclinical studies.
2-Chloro-N-(4-cyanophenyl)acetamide 4-cyanophenyl, chloroacetamide C₉H₇ClN₂O Simpler analog with high polarity due to -CN; used in synthetic intermediates.
2-(1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl)-N-(2,4-dichlorophenyl)acetamide 2,4-dichlorophenyl, pyridinyl-indole C₂₂H₁₃Cl₃F₃N₃O Extended aromaticity; potential CNS activity due to trifluoromethyl and indole groups.

Computational Insights

For example, analogs with dichlorophenyl groups often show affinity for hydrophobic pockets in enzyme active sites .

Biological Activity

N-(1-cyanocyclohexyl)-2-[1-(2,4-dichlorophenyl)ethyl-methylamino]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and implications for therapeutic use.

Structure and Properties

The compound features a complex structure characterized by:

  • A cyanocyclohexyl moiety
  • An acetanilide backbone
  • A dichlorophenyl substituent

This structural arrangement is believed to contribute to its biological activity through interactions with various biological targets.

Research indicates that this compound may exert its effects through several mechanisms:

  • Inhibition of Heme Oxygenase-1 (HO-1) : HO-1 is implicated in cancer cell survival and resistance to chemotherapy. Compounds similar to this compound have shown promise as HO-1 inhibitors, which may enhance the efficacy of existing cancer treatments by reducing tumor cell invasiveness and promoting apoptosis .
  • Receptor Modulation : The compound may interact with various neurotransmitter receptors, influencing pathways related to pain and inflammation. Its structural analogs have been studied for their affinity towards cannabinoid receptors, suggesting potential applications in pain management .

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of this compound:

StudyBiological ModelKey FindingsReference
1U87MG glioblastoma cellsDemonstrated significant inhibition of cell proliferation with an IC50 value of approximately 7 μM.
2Rat brain microsomesShowed selective inhibition of HO-1 over HO-2, indicating potential for targeted cancer therapy.
3In vitro receptor binding assaysExhibited moderate affinity for cannabinoid receptors, suggesting analgesic properties.

Case Studies

Case Study 1: Antitumor Activity
In a study evaluating various acetamide derivatives, this compound was highlighted for its ability to inhibit U87MG glioblastoma cells effectively. The study employed both in vitro assays and molecular modeling to elucidate the compound's mechanism, confirming its role as a potent HO-1 inhibitor .

Case Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological profile of compounds similar to this compound. This research suggested that these compounds could modulate neurotransmitter systems involved in pain perception, indicating potential use as analgesics or anti-inflammatory agents .

Q & A

Basic: What synthetic strategies are effective for synthesizing N-(1-cyanocyclohexyl)-2-[1-(2,4-dichlorophenyl)ethyl-methylamino]acetamide?

A multi-step approach is typically employed:

Alkylation : Reacting intermediates like 2-chloro-N-[(2,4-dichlorophenyl)methyl]acetamide with a cyanocyclohexyl precursor in dimethylformamide (DMF) using potassium carbonate as a base at 70–80°C .

Coupling : Introducing the methylamino group via nucleophilic substitution or reductive amination.

Purification : Column chromatography or recrystallization to isolate the product.
Monitoring : Thin-layer chromatography (TLC) for reaction progress .
Key reagents : DMF, potassium carbonate, and halogenated intermediates .

Basic: How is structural integrity confirmed post-synthesis?

  • X-ray crystallography : Using SHELX programs (e.g., SHELXL) for high-resolution crystal structure determination .
  • Spectroscopy :
    • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., cyclohexyl cyanide, dichlorophenyl groups) .
    • Mass spectrometry (MS) : Exact mass verification (e.g., molecular ion peaks matching calculated values) .
  • Infrared (IR) : Validate functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) .

Advanced: How can researchers resolve discrepancies between in silico docking predictions and in vivo anticonvulsant efficacy?

Validate docking parameters : Ensure force fields and binding site definitions align with experimentally resolved structures (e.g., GABAA receptor PDB entries) .

Pharmacokinetic factors : Assess metabolic stability (e.g., cytochrome P450 assays) and blood-brain barrier (BBB) penetration using logP/logD calculations .

In vivo models : Use PTZ-induced seizure models to correlate computational predictions with mortality rates and seizure latency .

Advanced: What structure-activity relationships (SAR) govern anticonvulsant activity?

  • Cyano group : The 1-cyanocyclohexyl moiety enhances lipophilicity, improving BBB penetration .
  • Dichlorophenyl substitution : 2,4-Dichloro positioning maximizes steric and electronic interactions with GABAA receptor pockets .
  • Methylaminoacetamide backbone : Critical for hydrogen bonding with GABA-AT active sites .
    Limitation : Benzyl substituents on the quinazolinone ring reduce activity due to increased molecular weight (>500 Da), violating Lipinski’s rules .

Basic: What in vitro assays are recommended for initial biological screening?

  • Receptor binding : Radioligand displacement assays for GABAA receptor affinity .
  • Enzyme inhibition : GABA transaminase (GABA-AT) activity assays using fluorogenic substrates .
  • Cytotoxicity : MTT assays on neuronal cell lines (e.g., SH-SY5Y) to rule out off-target effects .

Advanced: How to optimize pharmacokinetic properties like solubility and metabolic stability?

Derivatization : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to the cyclohexyl ring to enhance aqueous solubility .

Prodrug strategies : Mask the cyanide group with enzymatically cleavable protectors (e.g., ester prodrugs) .

Metabolic profiling : Liver microsome assays to identify vulnerable sites (e.g., methylamino oxidation) and block degradation .

Advanced: What computational methods are robust for target identification?

Molecular docking : AutoDock Vina or Schrödinger Glide to screen GABA targets (e.g., GABAA α1β2γ2 subtype) .

Molecular dynamics (MD) : 100-ns simulations to assess binding stability (e.g., RMSD < 2 Å) .

Pharmacophore modeling : Align with reference ligands (e.g., diazepam) to identify critical interaction points .

Advanced: How to address low correlation between in vitro binding affinity and in vivo efficacy?

Protein binding assays : Measure free compound concentration using equilibrium dialysis .

Metabolite identification : LC-MS/MS to detect active/inactive metabolites .

Dose optimization : Adjust dosing regimens in animal models to account for rapid clearance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.